

FLS-359: A Host-Targeted Antiviral Agent with a Novel Mechanism of Action

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Compound of Interest

Compound Name: FLS-359

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Executive Summary

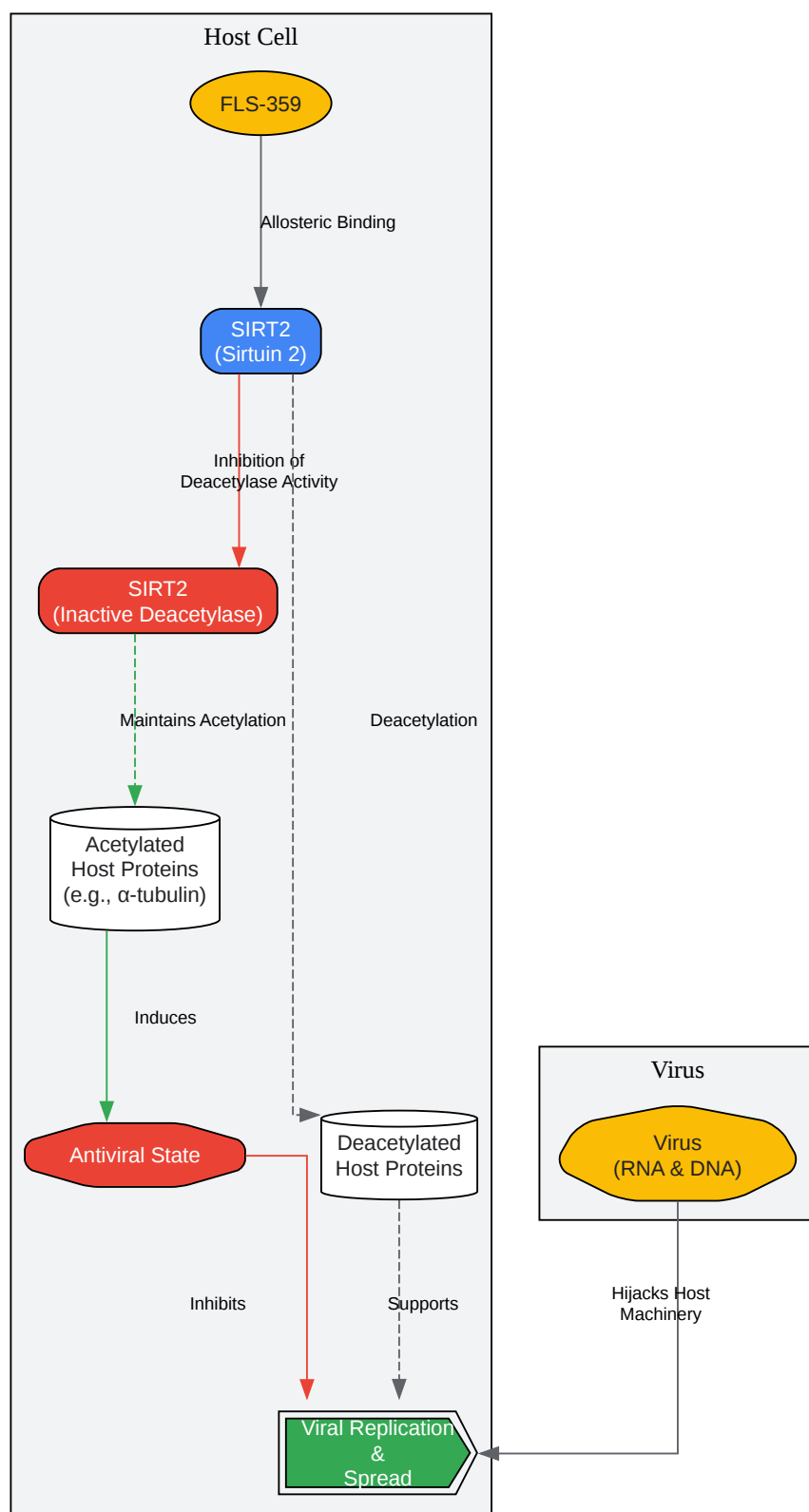
FLS-359 is an investigational small molecule that has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses.[1][2][3] Unlike direct-acting antivirals that target viral components and are susceptible to resistance, **FLS-359** employs a host-targeted approach by allosterically inhibiting the deacetylase activity of sirtuin 2 (SIRT2), a crucial host enzyme.[1][2][3][4] This unique mechanism disrupts the cellular environment, making it less conducive for viral replication and spread. This document provides a comprehensive overview of the mechanism of action of **FLS-359**, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

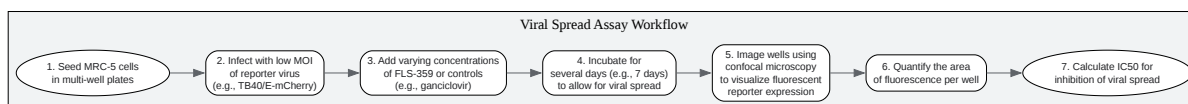
Core Mechanism of Action: Allosteric Inhibition of Sirtuin 2

FLS-359 functions as a selective, orally active allosteric modulator of SIRT2.[5] Biochemical and X-ray crystallography studies have revealed that **FLS-359** binds to a site on the SIRT2 enzyme distinct from the active site, known as the "Extended C Pocket".[4][6][7] This binding event induces a conformational change in the enzyme that selectively inhibits its NAD⁺-dependent deacetylase activity without significantly affecting its demyristoylase activity.[8]

The inhibition of SIRT2's deacetylase function is central to the antiviral effect of **FLS-359**. SIRT2 is known to deacetylate various cellular proteins, including α -tubulin, and plays a role in regulating cellular processes that can be hijacked by viruses for their own replication.[7] By modulating SIRT2 activity, **FLS-359** is thought to interfere with these essential host pathways, thereby creating an antiviral state within the cell.

Signaling Pathway Diagram





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